molecular formula C17H19N3O3 B2515278 N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251568-16-7

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2515278
CAS No.: 1251568-16-7
M. Wt: 313.357
InChI Key: ZFUCBAMAHRQNSJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a recognized potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary research value lies in the specific disruption of the cell cycle, particularly at the G1/S phase transition, making it an essential tool for probing the mechanisms of cell proliferation. Researchers utilize this compound to investigate the consequences of CDK2 inhibition in various cellular models, with a significant focus on understanding its effects on the growth and survival of cancer cells, as CDK2 is often dysregulated in malignancies. Studies involving this inhibitor help elucidate the complex network of CDK2-mediated signaling pathways and its interactions with other cell cycle regulators. The compound's mechanism of action, by preventing the phosphorylation of CDK2 substrates like retinoblastoma (Rb) protein, leads to cell cycle arrest and can induce apoptosis, providing critical insights for developing novel anti-cancer therapeutics. Further research applications include its use in chemical genetics to deconvolute the specific roles of CDK2 from other CDKs in complex biological processes such as DNA damage response, transcription, and stem cell differentiation.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h6-9,11H,2-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUCBAMAHRQNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves the condensation of 4-methoxyaniline with an appropriate acylating agent, followed by cyclization and further functionalization steps. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinazolinone ring using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibit significant anticancer properties. Research has shown that derivatives of quinazoline can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, certain quinazoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies have demonstrated that related compounds can effectively inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell integrity or interference with metabolic pathways essential for microbial survival. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Alzheimer’s Disease Research

This compound may also have applications in neurodegenerative disease research. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression. In vitro studies indicate that certain derivatives can significantly reduce AChE activity, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive functions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify which modifications to the molecular structure enhance its efficacy against specific targets while minimizing toxicity.

Modification Effect on Activity Reference
Methoxy group at para positionIncreases lipophilicity and bioavailability
Quinazoline core alterationsEnhances anticancer properties
Acetamide substitutionModifies receptor binding affinity

Case Study 1: Anticancer Efficacy

A study involving a series of quinazoline derivatives demonstrated that modifications to the N-(4-methoxyphenyl) group significantly enhanced anticancer activity in vitro against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuroprotective Properties

In a preclinical trial assessing neuroprotective effects against AChE inhibition, a compound structurally related to this compound showed promising results in improving memory retention in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the quinazolinone ring, the acetamide linker, and the aryl/heteroaryl groups. These modifications influence physicochemical properties such as solubility, melting point, and logP (Table 1).

Table 1: Physicochemical Properties of Selected Analogs

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) logP Key Substituents
Target Compound C₁₇H₁₉N₃O₃ 313.36 Not reported 2.38* 4-Methoxyphenyl, tetrahydroquinazolinone
Compound 11m C₂₅H₂₁N₃O₅ 455.19 314–317 Benzo[d][1,3]dioxol-5-yl styryl
Compound 11n C₂₄H₂₃N₃O₄ 441.47 280–282 3-Methoxystyryl
G953-0339 C₂₂H₂₄ClN₅O₂ 425.92 Not reported 2.38 2-Chlorobenzyl, pyrazolyl
CAS 1251615-02-7 C₁₇H₁₈ClN₃O₂ 331.80 Not reported 3-Chloro-4-methylphenyl
CAS 1251692-54-2 C₁₈H₂₀ClN₃O₄ 377.80 Not reported 5-Chloro-2,4-dimethoxyphenyl

*Predicted logP value based on similar analogs .

  • Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound enhances solubility compared to halogenated analogs (e.g., CAS 1251615-02-7) .

Pharmacological Activities

Anticancer Activity
  • Target Compound : Exhibits activity against HCT-116, MCF-7, and PC-3 cancer cell lines, with IC₅₀ values comparable to morpholinyl or piperidinyl derivatives (e.g., compound 40 ).
  • Styryl-Substituted Analogs : Compounds 11m and 11n show moderate anticancer activity, likely due to the styryl group enhancing π-π interactions with DNA .
  • Sulfonyl Derivatives : Compounds 38–40 demonstrate superior potency (IC₅₀ < 10 µM) attributed to sulfonyl groups improving target binding.
Antitubercular Activity
  • InhA Inhibitors : 2-(4-Oxoquinazolin-3-yl)acetamide derivatives with chloro or methyl substituents (e.g., CAS 1251615-02-7 ) inhibit Mycobacterium tuberculosis InhA (MIC: 1.5–3.0 µg/mL) .
Antioxidant Activity
  • Phthalimide Derivatives : Compound 1b exhibits the highest DPPH radical scavenging (EC₅₀: 12 µM) due to electron-rich thiophene and phthalimide groups.

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Methoxy and morpholinyl groups enhance anticancer activity by improving solubility and target affinity .
    • Halogenated aryl groups (e.g., 3-chloro-4-methylphenyl ) boost antitubercular potency but may reduce bioavailability.
  • Synthetic Challenges : Low yields in styryl derivatives (e.g., 11m, 29.5% ) highlight the need for optimized reaction conditions.

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, anti-inflammatory, analgesic, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound can be classified under the category of tetrahydroquinazoline derivatives. Its structure includes a methoxyphenyl group and a tetrahydroquinazoline moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of compounds similar to this compound.

  • In Vitro Studies : A study indicated that related compounds exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMIC (µg/mL)Reference
1Staphylococcus aureus50
2Escherichia coli100
3Pseudomonas aeruginosa200

Anti-inflammatory and Analgesic Properties

Research has also highlighted the anti-inflammatory effects of tetrahydroquinazoline derivatives. These compounds have been shown to inhibit inflammatory pathways effectively:

  • Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators. Studies demonstrated that these compounds could reduce inflammation markers in animal models .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays.

  • Cell Line Studies : In a screening assay conducted by the National Cancer Institute (NCI), related compounds were tested against a panel of cancer cell lines. Results indicated that some derivatives exhibited low levels of activity against leukemia and melanoma cell lines .
Cell Line TypeActivity LevelConcentration Tested (µM)
LeukemiaSensitive10
MelanomaSlightly Sensitive10
Colon CancerLow Activity10

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing and testing various tetrahydroquinazoline derivatives found that certain modifications led to enhanced antimicrobial properties. For example, substituting different functional groups significantly impacted their potency against resistant strains .
  • Cancer Cell Inhibition : Another case study explored the effects of this compound on cancer cell proliferation. It was observed that at specific concentrations, the compound could induce apoptosis in cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrahydroquinazolinone core via cyclocondensation of substituted amines and carbonyl precursors under reflux conditions .
  • Step 2 : Acetamide linkage via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 4-methoxyaniline) in polar aprotic solvents like DMF .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
    • Key Reagents : Sodium hydride (base), palladium catalysts (for coupling steps), and DMF (solvent) .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • Primary Tools :

  • NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions and stereochemistry .
  • HPLC : Quantifies purity (>98% required for biological assays) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets like EGFR or DNA topoisomerases .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., Hammett constants) .
    • Key Metrics : Binding energy (ΔG < -8 kcal/mol), hydrogen bond networks, and hydrophobic interactions .

Q. How to resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Structural Analogues : Compare with triazoloquinoxaline derivatives (e.g., N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide) to identify substituent effects .
  • Experimental Variables : Buffer pH, ATP concentrations in kinase assays, or cell passage number .
    • Validation : Reproduce assays under standardized conditions (e.g., 10 µM ATP, pH 7.4) .

Q. What strategies enhance metabolic stability without compromising activity?

  • Modifications :

  • Methoxy Group Replacement : Substitute 4-methoxyphenyl with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Bioisosteres : Replace acetamide with sulfonamide to improve resistance to amidase cleavage .
    • In Silico Tools : Use ADMET Predictor™ or SwissADME to predict metabolic hotspots .

Comparative Structural Analysis

Q. How do structural analogues inform SAR for this compound?

  • Key Analogues :

CompoundStructural FeaturesActivity Trends
Triazoloquinoxaline derivative Triazole fused to quinoxalineEnhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent)
Thienopyrimidine derivative Thieno[2,3-d]pyrimidine coreBroader antimicrobial spectrum (MIC = 4 µg/mL vs. 16 µg/mL)
  • SAR Insights :
  • Electron-withdrawing groups (e.g., -CN) on the quinazolinone improve DNA intercalation .
  • Bulky substituents (e.g., 3-phenyl-1,2,4-oxadiazole) reduce solubility but increase target affinity .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Factors :

  • Solvent Systems : DMSO (high solubility) vs. PBS (low solubility) .
  • Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) .
    • Mitigation : Use standardized DMSO stock solutions (≤0.1% final concentration) in biological assays .

Methodological Best Practices

Q. How to design a robust in vivo toxicity study?

  • Protocol :

  • Dosing : Administer 10–100 mg/kg orally to Wistar rats for 28 days .
  • Endpoints : Liver/kidney histopathology, serum ALT/AST levels, and body weight monitoring .
  • Controls : Compare with structurally related compounds (e.g., umbelliferone derivatives) to assess toxicity thresholds .

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